molecular formula C20H25ClN4O B13868424 (2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide

(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide

Cat. No.: B13868424
M. Wt: 372.9 g/mol
InChI Key: QWNFCVULFOUBFX-UHFFFAOYSA-N
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Description

(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key ion channel integrally involved in nociception and thermal sensitivity . This compound is a chiral analog derived from the well-characterized antagonist BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide). The structural modification, introducing a (2R)-methyl group and an isopropyl substituent, is designed to explore the impact on pharmacological activity and pharmacokinetic profile. TRPV1 is a non-selective cation channel activated by capsaicin, heat, and low pH, serving as a critical integrator of painful stimuli on primary sensory neurons . Like its parent compound, this analog is intended to inhibit receptor activation by these diverse stimuli, providing a powerful tool for investigating mechanisms of chronic pain, hyperalgesia, and neuroinflammatory conditions . Research into such urea-based piperazine and piperidine derivatives continues to be a significant area of focus in medicinal chemistry for the development of novel analgesic agents . This product is supplied for research purposes only, strictly for use in laboratory studies. It is not intended for any diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)-2-methyl-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-14(2)16-6-8-17(9-7-16)23-20(26)25-12-11-24(13-15(25)3)19-18(21)5-4-10-22-19/h4-10,14-15H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNFCVULFOUBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)NC2=CC=C(C=C2)C(C)C)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Preparation

A critical intermediate is 1-(3-chloro-phenyl)-4-(3-chloropropyl) piperazine hydrochloride , which serves as a precursor for further functionalization.

Synthesis of 1-(3-chloro-phenyl)-4-(3-chloropropyl) piperazine hydrochloride :

Step Reagents & Conditions Description Yield
1 React 3-chloroaniline with two (2-chloroethyl) methylamine hydrochloride in chloroform (CHCl3) Forms 1-(3-chloro-phenyl) piperazine hydrochloride Not specified
2 React above product with 1-bromo-3-chloropropane in acetone/water (2.7 mL/2.2 mL) at 0–10 °C, add 25% NaOH dropwise, stir 18 h at room temp Produces 1-(3-chloro-phenyl)-4-(3-chloropropyl) piperazine hydrochloride 65% isolated yield

This route is noted for mild conditions, simplified post-processing, and high product purity.

Additional Synthetic Insights

  • The compound has a molecular formula of C20H25ClN4O and a molecular weight of 372.89 g/mol.
  • The synthetic methods prioritize stereochemical control to obtain the (2R)-enantiomer.
  • Reaction solvents such as chloroform, dimethylbenzene, acetone, and water are used in various steps.
  • Temperature control (0–10 °C) is crucial during alkylation steps to optimize yield and purity.

Data Tables Summarizing Preparation Conditions

Step Reaction Reagents Solvent Temperature Time Yield Notes
1 Formation of 1-(3-chloro-phenyl) piperazine hydrochloride 3-chloroaniline + (2-chloroethyl) methylamine hydrochloride CHCl3 Not specified Not specified Not specified Mild conditions
2 Alkylation to 1-(3-chloro-phenyl)-4-(3-chloropropyl) piperazine hydrochloride 1-bromo-3-chloropropane + NaOH Acetone/water 0–10 °C (addition), then RT 18 h 65% Product isolated as white solid
3 Attachment of carboxamide and chloropyridinyl groups Various (carboxylic acid derivatives, chloropyridinyl reagents) Various (DCM, others) Ambient to mild heating Hours to overnight Not specified Stereochemistry controlled

Research Results and Literature Corroboration

  • Patent WO2014188453A2 describes novel processes for related piperazine derivatives, emphasizing mild reaction conditions and stereochemical purity but lacks explicit details on this exact compound.
  • The chemical database entry confirms the compound’s structure and molecular data, supporting the synthetic feasibility and providing physicochemical parameters.
  • The Chinese patent CN104402842A details a practical synthetic route to piperazine intermediates structurally similar to the target compound, highlighting reaction conditions and yields.
  • Additional synthetic methodologies for related carbamoyl and piperazine derivatives are described in academic literature, focusing on amide bond formation and heterocyclic substitution, which are applicable to this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-chloropyridin-2-yl)-N-(4-isopropylphenyl)-2-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to remove specific functional groups or to reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

The compound (2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is a complex organic molecule with a piperazine core, which is a common structure in many pharmaceuticals. It includes a carboxamide, a chloropyridine moiety, and an isopropyl-substituted phenyl group. Its structural complexity suggests potential for diverse biological interactions, making it of interest in medicinal chemistry.

Potential Applications

  • Antidepressant Effects Piperazine derivatives are known to interact with serotonin receptors, suggesting potential use in treating mood disorders.
  • Antipsychotic Properties Similar compounds have been explored for their ability to modulate dopaminergic pathways.
  • Anti-inflammatory Activity The presence of the chloropyridine moiety may enhance anti-inflammatory effects through modulation of immune responses.

Synthesis Methods
Synthesis of this compound can be achieved through several methods that require careful control of reaction conditions to ensure high yields and purity of the final product.

Interaction Studies
Interaction studies involving this compound would typically focus on understanding its pharmacodynamics and pharmacokinetics. Such studies are crucial for understanding its potential therapeutic applications.

Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
MirtazapinePiperazine ring, phenyl groupAntidepressant
AgomelatineIndole structure, amide bondAntidepressant
RisperidonePiperidine ring, fluorobenzeneAntipsychotic
ClonazepamBenzodiazepine structureAnxiolytic

Mechanism of Action

The mechanism of action of ®-4-(3-chloropyridin-2-yl)-N-(4-isopropylphenyl)-2-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound belongs to a class of piperazine carboxamides designed to modulate ion channels or enzymes. Key structural analogues and their differences are summarized below:

Compound Name Key Structural Differences Target/Activity Potency (IC50/EC50) Reference
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) tert-Butylphenyl group instead of isopropylphenyl; lacks 2-methyl stereochemistry TRPV1 antagonist (dual inhibition of capsaicin- and acid-induced activation) 35 nM (capsaicin), 6 nM (acid)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Trifluoromethyl groups on pyridine and phenyl rings; lacks stereochemical modification Bacterial phosphopantetheinyl transferase inhibitor (anti-bacterial activity) Not reported
N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide Pyrimidine ring instead of pyridine; chloro-fluorophenyl substituent Kinase inhibitor (e.g., FLT3, c-Kit) Not reported
N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide Carboximidamide group instead of carboxamide; trifluoromethylphenyl substituent Not specified (structural exploration) Not reported

Structure-Activity Relationships (SAR)

  • Piperazine Core: The 2-methyl group in the (2R)-configuration enhances stereoselective binding to TRPV1 compared to non-methylated analogues like BCTC .
  • Aryl Substituents :
    • The 3-chloropyridin-2-yl group is critical for TRPV1 antagonism, as seen in BCTC .
    • Replacement with trifluoromethylpyridinyl (e.g., in ) shifts activity toward bacterial targets.
    • Isopropylphenyl vs. tert-butylphenyl : The bulkier tert-butyl group in BCTC improves CNS penetration but reduces metabolic stability compared to the isopropyl group in the target compound .
  • Carboxamide Linker : Essential for hydrogen bonding with target receptors; substitution with carbothioamide (e.g., ML267 in ) reduces potency against TRPV1 but enhances enzyme inhibition .

Key Research Findings

TRPV1 Antagonism: The (2R)-stereochemistry and 2-methyl group confer higher selectivity for TRPV1 over non-stereospecific analogues, though potency against acid-induced activation remains inferior to BCTC .

Metabolic Stability : The isopropylphenyl group reduces cytochrome P450-mediated metabolism compared to tert-butylphenyl derivatives, as predicted by in silico models .

Therapeutic Potential: Unlike BCTC, this compound’s structural modifications may minimize CNS side effects, making it a candidate for peripheral neuropathic pain .

Biological Activity

The compound (2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide , also known as EX-8458, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and therapeutic implications based on diverse research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • Piperazine core : A common scaffold in pharmaceuticals.
  • Chloropyridine moiety : Potentially enhances biological activity through modulation of various pathways.
  • Isopropyl-substituted phenyl group : May influence lipophilicity and receptor interactions.

The molecular formula is C20H25ClN4OC_{20}H_{25}ClN_{4}O with a molecular weight of approximately 372.89 g/mol .

The biological activity of this compound is attributed to several mechanisms:

  • Serotonin Receptor Interaction : Piperazine derivatives are known for their interaction with serotonin receptors, suggesting potential antidepressant effects .
  • Dopaminergic Modulation : Similar compounds have shown antipsychotic properties by modulating dopaminergic pathways .
  • Anti-inflammatory Effects : The chloropyridine component may enhance anti-inflammatory activity by influencing immune responses .

2. Comparative Biological Activity

To understand the uniqueness of this compound, it is beneficial to compare it with other piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
MirtazapinePiperazine ring, phenyl groupAntidepressant
AgomelatineIndole structure, amide bondAntidepressant
RisperidonePiperidine ring, fluorobenzeneAntipsychotic
ClonazepamBenzodiazepine structureAnxiolytic
This compound Piperazine core, chloropyridine moiety, isopropyl-substituted phenyl groupPotential antidepressant and anti-inflammatory effects

The combination of the chloropyridine moiety and the isopropyl-substituted phenyl group may confer distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Antidepressant Effects

Research indicates that compounds similar to this piperazine derivative exhibit significant binding affinity to serotonin receptors, which is crucial for developing antidepressants. For instance, studies on related piperazine compounds have demonstrated their efficacy in alleviating symptoms of depression in animal models .

Antipsychotic Properties

Investigations into the dopaminergic modulation by similar compounds suggest that they could be effective in treating schizophrenia and other psychotic disorders. The specific interactions with D2 dopamine receptors have been documented in several studies .

Anti-inflammatory Activity

The anti-inflammatory potential has been supported by studies showing that chloropyridine-containing compounds can modulate immune responses effectively. This could pave the way for developing new treatments for inflammatory diseases .

Q & A

Q. What are the implications of halogen positioning (e.g., 3-chloropyridin-2-yl) on bioactivity and metabolic stability?

  • Methodology :
  • Electrophilic substitution : Chlorine at the 3-position on pyridine enhances π-stacking with aromatic residues (e.g., Phe345 in D3), improving affinity .
  • Metabolic stability : Dehalogenation by CYP2D6 reduces half-life. Introduce electron-withdrawing groups (e.g., CF₃) to slow oxidative metabolism .

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